molecular formula C20H18 B1310678 (1R,4R)-2,5-Diphenylbicyclo[2.2.2]octa-2,5-diene CAS No. 796966-15-9

(1R,4R)-2,5-Diphenylbicyclo[2.2.2]octa-2,5-diene

Cat. No. B1310678
M. Wt: 258.4 g/mol
InChI Key: BDYBOFJAEBJDMI-QZTJIDSGSA-N
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Description

The compound (1R,4R)-2,5-Diphenylbicyclo[2.2.2]octa-2,5-diene is a bicyclic diene with a specific stereochemistry. While the provided papers do not directly discuss this compound, they do provide insights into related bicyclic structures and synthetic strategies that could be relevant for understanding the synthesis and properties of similar compounds.

Synthesis Analysis

The synthesis of related bicyclic compounds involves strategic approaches to control the stereochemistry and the overall framework of the molecule. For instance, the paper titled "Preparation of (5R)-4,8-dimethylbicyclo[3.3.0]oct-1(8),3-dien-2-one from (-)-limonene oxide" describes the enantioselective synthesis of a dienone with a bicyclo[3.3.0]octane skeleton, which is a versatile building block for synthesizing a variety of compounds . The synthetic strategy employed umpolung reactivity of a cyanohydrin TMS ether to promote intramolecular alkylation, which could be a useful approach for synthesizing (1R,4R)-2,5-Diphenylbicyclo[2.2.2]octa-2,5-diene as well.

Molecular Structure Analysis

The molecular structure of bicyclic compounds is crucial for their chemical behavior and potential applications. The second paper discusses the exclusive existence of 2,5-Diphenylbicyclo[4.2.0]octa-2,4-diene in the bicyclic form, which suggests that similar compounds, such as (1R,4R)-2,5-Diphenylbicyclo[2.2.2]octa-2,5-diene, may also prefer a stable bicyclic structure . The correction of the reported structure of a related compound indicates the importance of accurate structural determination in understanding these molecules.

Chemical Reactions Analysis

Although the provided papers do not directly address the chemical reactions of (1R,4R)-2,5-Diphenylbicyclo[2.2.2]octa-2,5-diene, the synthesis and structural analysis of related compounds suggest that such bicyclic dienes could undergo various reactions, including intramolecular alkylation and hydrogenation, which are important for modifying the compound's structure and properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of bicyclic compounds like (1R,4R)-2,5-Diphenylbicyclo[2.2.2]octa-2,5-diene can be inferred from related structures. The stability of the bicyclic form, as discussed in the second paper, implies that the compound may have a rigid structure, which could affect its reactivity and physical properties such as melting point, boiling point, and solubility . The stereochemistry of the compound would also influence its optical properties and interactions with other chiral substances.

Scientific Research Applications

1. Asymmetric Addition in Synthesis

(1R,4R)-2,5-Diphenylbicyclo[2.2.2]octa-2,5-diene, referenced as Ph-bod in scientific literature, has been identified as a chiral diene ligand in asymmetric catalysis. Specifically, it has been used in the rhodium-catalyzed asymmetric addition of dimethylzinc to N-tosylarylimines, effectively synthesizing chiral 1-aryl-1-ethylamines with high enantioselectivity. This method achieved high yields and exceptional enantioselectivity (94-98% ee), showcasing the compound's potential in producing chiral amines, a significant class of compounds in medicinal chemistry and organic synthesis (Nishimura, Yasuhara, & Hayashi, 2006).

2. Ligand Performance in Asymmetric Arylation

Ph-bod* variant of the compound was used as a C2-symmetric diene ligand for rhodium-catalyzed asymmetric arylation of N-tosylarylimines with arylboroxines. This process was highly efficient, producing diarylmethylamines with outstanding enantioselectivity (95-99% ee), demonstrating the ligand's efficacy in asymmetric synthesis (Tokunaga, Otomaru, Okamoto, Ueyama, Shintani, & Hayashi, 2004).

3. Applications in Asymmetric 1,4-Addition Reactions

The compound's derivatives have been utilized as chiral ligands in rhodium-catalyzed asymmetric 1,4-addition reactions. Such applications have shown high enantioselectivity (up to 99% ee) and catalytic activity, indicating the compound's significant role in the precise construction of chiral molecules (Otomaru, Okamoto, Shintani, & Hayashi, 2005).

Safety And Hazards

The compound is classified as dangerous with the signal word "Danger" . It has several hazard statements including H302 (Harmful if swallowed), H319 (Causes serious eye irritation), H372 (Causes damage to organs through prolonged or repeated exposure), and H410 (Very toxic to aquatic life with long lasting effects) . Precautionary statements include recommendations for handling and disposal, and advice for specific treatment in case of contact or ingestion .

properties

IUPAC Name

(1R,4R)-2,5-diphenylbicyclo[2.2.2]octa-2,5-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18/c1-3-7-15(8-4-1)19-13-18-12-11-17(19)14-20(18)16-9-5-2-6-10-16/h1-10,13-14,17-18H,11-12H2/t17-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDYBOFJAEBJDMI-QZTJIDSGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=C(C1C=C2C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C=C([C@H]1C=C2C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40459513
Record name (1R,4R)-2,5-Diphenylbicyclo[2.2.2]octa-2,5-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40459513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,4R)-2,5-Diphenylbicyclo[2.2.2]octa-2,5-diene

CAS RN

796966-15-9
Record name (1R,4R)-2,5-Diphenylbicyclo[2.2.2]octa-2,5-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40459513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,4R)-2,5-Diphenylbicyclo[2.2.2]octa-2,5-diene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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